molecular formula C21H33N3O B12475299 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B12475299
M. Wt: 343.5 g/mol
InChI Key: BZEXPZVKBGUTEG-UHFFFAOYSA-N
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Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a piperazine ring, which is further connected to a methylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with 3-methylbutan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-ylamine: A precursor in the synthesis of the target compound.

    1-(4-(4-(1-Benzylpiperidin-4-yl)piperazin-1-yl)phenyl)ethanone: A structurally similar compound with different functional groups.

    N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with potential biological activities.

Uniqueness

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H33N3O/c1-18(2)16-21(25)24-14-12-23(13-15-24)20-8-10-22(11-9-20)17-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3

InChI Key

BZEXPZVKBGUTEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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